molecular formula C21H26O3 B035390 2,4-Dibutoxybenzophenone CAS No. 106615-09-2

2,4-Dibutoxybenzophenone

Cat. No. B035390
CAS RN: 106615-09-2
M. Wt: 326.4 g/mol
InChI Key: YXHZAEYCDUDRMY-UHFFFAOYSA-N
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Description

2,4-Dibutoxybenzophenone (DBBP) is a chemical compound that belongs to the family of benzophenones. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. DBBP is widely used in the field of scientific research due to its unique properties and various applications.

Scientific Research Applications

2,4-Dibutoxybenzophenone has several applications in scientific research. It is commonly used as a photosensitizer in the field of photodynamic therapy (PDT) for the treatment of cancer. 2,4-Dibutoxybenzophenone has also been used as a fluorescent probe in the detection of metal ions and as a sensitizer in the field of solar cells.

Mechanism of Action

The mechanism of action of 2,4-Dibutoxybenzophenone in PDT involves the absorption of light energy by the photosensitizer, which then leads to the production of reactive oxygen species (ROS) that can induce cell death. 2,4-Dibutoxybenzophenone has been shown to have a high quantum yield and singlet oxygen production rate, making it an effective photosensitizer.
Biochemical and Physiological Effects:
2,4-Dibutoxybenzophenone has been shown to have low toxicity in vitro and in vivo. However, prolonged exposure to 2,4-Dibutoxybenzophenone can result in cytotoxicity and DNA damage. 2,4-Dibutoxybenzophenone has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,4-Dibutoxybenzophenone in lab experiments is its high purity and stability. 2,4-Dibutoxybenzophenone is also relatively easy to synthesize and has a low cost compared to other photosensitizers. However, one limitation of using 2,4-Dibutoxybenzophenone is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 2,4-Dibutoxybenzophenone in scientific research. One area of interest is the development of new photosensitizers with improved efficacy and selectivity for cancer cells. Another area of interest is the use of 2,4-Dibutoxybenzophenone in the development of new solar cell technologies. Additionally, the use of 2,4-Dibutoxybenzophenone as a fluorescent probe for the detection of metal ions has potential applications in environmental monitoring and biomedical imaging.
Conclusion:
In conclusion, 2,4-Dibutoxybenzophenone is a unique chemical compound with various applications in scientific research. Its high purity, stability, and low cost make it an attractive option for use in lab experiments. The development of new photosensitizers and solar cell technologies using 2,4-Dibutoxybenzophenone has the potential to lead to significant advancements in the field of science.

Synthesis Methods

2,4-Dibutoxybenzophenone can be synthesized by the reaction of 2-butoxyphenol and benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 2,4-Dibutoxybenzophenone as a yellow crystalline powder with a purity of over 98%.

properties

CAS RN

106615-09-2

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(2,4-dibutoxyphenyl)-phenylmethanone

InChI

InChI=1S/C21H26O3/c1-3-5-14-23-18-12-13-19(20(16-18)24-15-6-4-2)21(22)17-10-8-7-9-11-17/h7-13,16H,3-6,14-15H2,1-2H3

InChI Key

YXHZAEYCDUDRMY-UHFFFAOYSA-N

SMILES

CCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OCCCC

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OCCCC

synonyms

2,4-Dibutoxybenzophenone

Origin of Product

United States

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